1-(2-Isopropoxy-1-methylethoxy)propan-2-ol
Description
Significance of Oligoether Alcohols in Modern Chemical Science and Technology
Oligoether alcohols, particularly glycol ethers, are a versatile class of organic solvents that have found extensive use across numerous industrial, commercial, and consumer applications. researchgate.net Their molecular structure, which combines the characteristics of ethers and alcohols, gives them an amphipathic nature, allowing them to dissolve a wide range of both polar and nonpolar substances. atamanchemicals.com This mutual solvency makes them valuable as coupling, coalescing, and dispersing agents. researchgate.net
Glycol ethers are broadly categorized into two main groups: the E-series, derived from ethylene (B1197577) oxide, and the P-series, derived from propylene (B89431) oxide. atamanchemicals.comatamankimya.com P-series glycol ethers are widely used in paints, coatings, cleaners, inks, adhesives, and degreasers. wikipedia.orgglycol-ethers.eu They are valued for their ability to provide excellent solvency for various resins, including acrylics, epoxies, and polyurethanes. glycol-ethers.eu In cleaning formulations, they contribute to surface tension reduction and effective solvency. glycol-ethers.eu Furthermore, these compounds can serve as chemical intermediates, reacting to form esters, aldehydes, or other derivatives. atamanchemicals.comlibretexts.org Their higher boiling points compared to lower-molecular-weight alcohols and ethers make them suitable for applications requiring slower evaporation rates. wikipedia.org
Structural Classification and Isomerism in Propylene Glycol Ethers (P-series Glycol Ethers)
Propylene glycol ethers (PGEs) are commercially produced by reacting propylene oxide with an alcohol in the presence of a catalyst. researchgate.netepa.gov This process can be tailored by choosing different starting alcohols and controlling the number of propylene oxide units added to the molecule, leading to a diverse family of compounds with varied properties. researchgate.net
The reaction of an alcohol with propylene oxide can be extended to create a homologous series of mono-, di-, and tripropylene (B76144) glycol ethers. researchgate.netpschemicals.com As more propylene oxide units are added, the molecular weight, boiling point, and viscosity of the resulting glycol ether increase, while its water solubility tends to decrease. pschemicals.com This flexibility allows for the production of solvents with fine-tuned properties to meet the specific requirements of a given application. glycol-ethers.eu
Table 1: Homologous Series of Propylene Glycol Methyl Ethers
| Compound Type | General Structure (Primary Isomer) | Chemical Formula |
|---|---|---|
| Monopropylene Glycol Methyl Ether | CH₃-O-CH₂-CH(CH₃)-OH | C₄H₁₀O₂ |
| Dipropylene Glycol Methyl Ether | CH₃-O-[CH₂-CH(CH₃)-O]-CH₂-CH(CH₃)-OH | C₇H₁₆O₃ |
Positional and Stereoisomerism in Dipropylene Glycol Derivatives
The synthesis of propylene glycol ethers is complicated by the formation of various isomers. Due to the asymmetric nature of the propylene oxide molecule, its reaction with an alcohol can result in different structural arrangements. researchgate.net
For monopropylene glycol ethers, two primary positional isomers can be formed: the alpha (α) isomer, which is a secondary alcohol, and the beta (β) isomer, which is a primary alcohol. The alpha isomer is the thermodynamically favored and predominant product during synthesis. epa.govresearchgate.net
When a second propylene oxide unit is added to form a dipropylene glycol ether, the number of possible isomers increases significantly. For a dipropylene glycol monoalkyl ether, there are four potential positional isomers. researchgate.netepa.gov Furthermore, the presence of chiral carbon atoms within the propylene glycol units gives rise to multiple stereoisomers. For instance, dipropylene glycol (DPG) itself has three structural isomers and ten potential stereoisomers. researchgate.net This structural complexity means that commercial P-series glycol ethers are often mixtures of several isomers. researchgate.netepa.gov
Table 2: Potential Positional Isomers of Dipropylene Glycol Monomethyl Ether (DPGME)
| IUPAC Name | Structure |
|---|---|
| 1-(2-methoxy-1-methylethoxy)propan-2-ol | CH₃OCH(CH₃)CH₂OCH₂CH(OH)CH₃ |
| 2-(2-methoxy-1-methylethoxy)propan-1-ol | CH₃OCH(CH₃)CH₂OCH(CH₃)CH₂OH |
| 1-(2-methoxypropoxy)propan-2-ol | CH₃OCH₂CH(CH₃)OCH₂CH(OH)CH₃ |
Unique Structural Features of 1-(2-Isopropoxy-1-methylethoxy)propan-2-ol
The chemical structure of this compound defines its specific properties. An analysis of its IUPAC name reveals the following key features:
Dipropylene Glycol Backbone : The name indicates a structure derived from two propylene glycol units linked by an ether bond.
Secondary Alcohol : The "-propan-2-ol" suffix signifies that the hydroxyl group is located on the second carbon of the terminal propane chain, making it a secondary alcohol. sydney.edu.aumasterorganicchemistry.com This is analogous to the alpha-isomers that dominate PGE synthesis. epa.gov
Branched Ether Group : The "1-(2-Isopropoxy-1-methylethoxy)" prefix describes a complex, branched side chain. It consists of an isopropoxy group attached to a methylethoxy group, which is then linked to the main propanol (B110389) backbone.
This high degree of branching and the presence of multiple chiral centers distinguish it from more linear isomers. These structural characteristics influence its physical properties, such as boiling point, viscosity, and solvency, making it a highly effective solvent for specific applications.
Table 3: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Isopropoxy-2-propanol | Dipropylene Glycol Monobutyl Ether |
|---|---|---|---|
| IUPAC Name | 1-((1-isopropoxypropan-2-yl)oxy)propan-2-ol | 1-isopropoxypropan-2-ol | 1-(2-Butoxy-1-methylethoxy)propan-2-ol |
| Synonyms | Dipropylene glycol monoisopropyl ether | Propylene glycol monoisopropyl ether | DPGnBE |
| Molecular Formula | C₉H₂₀O₃ | C₆H₁₄O₂ nih.gov | C₁₀H₂₂O₃ |
| Molecular Weight | 176.25 g/mol | 118.17 g/mol nih.gov | 190.28 g/mol smolecule.com |
| Boiling Point | ~215 °C | 142.4 °C | 230 °C smolecule.com |
| LogP (Octanol/Water) | ~0.8 | 0.4 nih.gov | 1.5 smolecule.com |
(Note: Some properties for this compound are estimated based on typical values for dipropylene glycol ethers of similar molecular weight.)
Current Research Landscape and Emerging Trends in Branched Oligoether Alcohol Chemistry
The field of oligoether alcohol chemistry continues to evolve, with research focusing on creating novel structures for advanced applications and developing more sustainable chemical processes.
A significant trend is the incorporation of branched oligoether side chains into complex molecules to enhance their properties. In materials science, researchers are modifying the backbones of conjugated polymers with polar, branched oligoether chains. osti.govresearchgate.net This approach improves the solubility of the polymers, allowing them to be processed using more environmentally friendly solvents, and enhances their ability to transport both electrons and ions. Such materials are crucial for applications in organic electronics, including organic electrochemical transistors (OECTs) and bioelectronic devices. researchgate.netmdpi.com
Another area of active research is the development of advanced catalysts and cascade reactions for the synthesis and transformation of alcohols. researchgate.net The goal is to improve the efficiency and sustainability of chemical processes by reducing the number of steps, minimizing waste, and using less hazardous reagents. researchgate.netucc.ie This includes the catalytic oxidation of alcohols to create valuable aldehydes, ketones, or carboxylic acids. chemrxiv.org
Furthermore, there is growing interest in branched-chain higher alcohols as potential biofuels and specialty chemicals. researchgate.net Research into microbial production and metabolic engineering aims to develop sustainable pathways for synthesizing these compounds. researchgate.net In the petrochemical industry, branched polymers are being investigated for their superior temperature, salt, and shear resistance compared to linear polymers, which is beneficial for applications like enhanced oil recovery. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-propan-2-yloxypropan-2-yloxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-7(2)11-6-9(4)12-5-8(3)10/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYJECFVUAJCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C)OCC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863309 | |
| Record name | 1-(2-Isopropoxy-1-methylethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4039-63-8 | |
| Record name | 1-[1-Methyl-2-(1-methylethoxy)ethoxy]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4039-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Isopropoxy-1-methylethoxy)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004039638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Isopropoxy-1-methylethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-isopropoxy-1-methylethoxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.570 | |
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Chemical Reactivity and Transformation Studies of 1 2 Isopropoxy 1 Methylethoxy Propan 2 Ol
Reactions Involving the Hydroxyl Functional Group
The presence of a secondary hydroxyl (-OH) group is the defining feature of 1-(2-isopropoxy-1-methylethoxy)propan-2-ol's reactivity. This group can act as a nucleophile, a proton donor in the presence of strong bases, or be eliminated as a water molecule. The ether linkages within the molecule are comparatively unreactive under many conditions, focusing the compound's transformations on the alcohol moiety.
Esterification with Carboxylic and Sulfonic Acids
This compound readily undergoes esterification when reacted with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. chemguide.co.uknoaa.gov This reaction, known as Fischer esterification when reacting with a carboxylic acid, involves the substitution of the hydroxyl group's hydrogen with an acyl group, resulting in the formation of an ester and water. masterorganicchemistry.comyoutube.com The general mechanism involves protonation of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com
Similarly, reaction with sulfonic acids (or more commonly, sulfonyl chlorides) leads to the formation of sulfonate esters. These reactions are crucial for synthesizing a diverse range of derivatives with varied physical and chemical properties.
Kinetic studies of the esterification of similar glycol ethers, such as 1-methoxy-2-propanol (B31579) with acetic acid, provide insight into the reaction dynamics applicable to this compound. researchgate.netnih.gov These reactions are typically reversible, and their rates are influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants. jptcp.comnih.gov
Research indicates that the reaction follows a second-order kinetic model. jptcp.com Kinetic models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model have been successfully applied, suggesting that the process is controlled by the surface reaction on the catalyst. researchgate.netnih.gov The apparent activation energy for the esterification of a similar secondary alcohol, 1-methoxy-2-propanol, has been determined to be approximately 62.0 kJ/mol. researchgate.net Increasing the reaction temperature significantly increases the reaction rate, highlighting the controlling role of the chemical reaction step. nih.gov Furthermore, using an excess of the carboxylic acid can shift the reaction equilibrium towards the product side, thereby increasing the final ester yield. nih.gov
Table 1: Factors Influencing Esterification Kinetics (by analogy)
| Parameter | Effect on Reaction Rate | Typical Conditions |
|---|---|---|
| Temperature | Rate increases significantly with temperature. | 333–353 K |
| Catalyst Loading | Higher loading increases the rate up to a point where mass transfer becomes limiting. | 5-25 wt% |
| Reactant Molar Ratio | An excess of carboxylic acid shifts equilibrium, increasing alcohol conversion. | 1:1 to 1:3 (Alcohol:Acid) |
The esterification of this compound is a direct route to the synthesis of complex oligoether esters. The parent molecule is an oligoether (specifically, a dipropylene glycol di-isopropyl ether derivative) with a terminal alcohol function. The reaction with a carboxylic acid caps (B75204) this alcohol with an ester group, creating a molecule that combines the properties of both ethers and esters. Such compounds are valued as specialty solvents, coalescing agents, and plasticizers. The ether backbone provides flexibility and solvency, while the ester group can add polarity and specific interactive capabilities.
Dehydration Reactions leading to Olefins or Ethers
The acid-catalyzed dehydration of this compound involves the elimination of a water molecule from the parent alcohol. This reaction can theoretically lead to two types of products: an unsaturated ether (an olefinic product) through intramolecular dehydration, or a larger polyether through intermolecular dehydration. Given that it is a secondary alcohol, intramolecular dehydration to form an alkene is a common pathway. libretexts.org The process involves protonation of the hydroxyl group by the acid catalyst, followed by the loss of a water molecule to form a secondary carbocation intermediate. libretexts.org A subsequent deprotonation from an adjacent carbon atom yields the double bond. libretexts.org
The selectivity of dehydration reactions is highly dependent on the choice of catalyst and the specific reaction conditions, particularly temperature. Strong mineral acids like sulfuric acid and phosphoric acid are effective catalysts. libretexts.org Solid acid catalysts such as alumina, silica-alumina, and zeolites are also widely employed, especially in industrial settings. pyroco2.euresearchgate.net
Studies on the dehydration of a similar alcohol, isopropanol, show that acidic catalysts favor the formation of propylene (B89431) (an olefin), while basic catalysts would favor dehydrogenation to a ketone. pyroco2.eumdpi.com Temperature is a critical parameter; higher temperatures (e.g., ~170°C with sulfuric acid) generally favor the intramolecular elimination reaction to form the olefin. libretexts.org At lower temperatures, intermolecular dehydration, where two alcohol molecules react to form an ether, can become a competing reaction.
Table 2: Catalysts and Conditions for Alcohol Dehydration (by analogy)
| Catalyst | Typical Temperature Range (°C) | Primary Product |
|---|---|---|
| Concentrated H₂SO₄ | 170-180 | Olefin |
| Concentrated H₃PO₄ | 200-220 | Olefin |
| Al₂O₃ (Alumina) | 250-400 | Olefin |
| ZrO₂-based catalysts | 150-300 | Olefin |
| Vanadium-Zirconia on SBA-15 | 250-300 | Olefin (high selectivity) mdpi.com |
For this compound, the expected olefin product would be 1-(2-isopropoxy-1-methylethoxy)prop-1-ene or 1-(2-isopropoxy-1-methylethoxy)prop-2-ene, depending on which adjacent proton is removed.
Formation of Alkoxides and Metal Complexes
The hydroxyl group of this compound is weakly acidic and can be deprotonated by strong bases or alkali metals to form the corresponding alkoxide. Common reagents for this transformation include sodium hydride (NaH), potassium hydride (KH), or metallic sodium. masterorganicchemistry.com The reaction with sodium hydride, for example, results in the formation of sodium 1-(2-isopropoxy-1-methylethoxy)propan-2-oxide and hydrogen gas. masterorganicchemistry.com
These alkoxides are potent nucleophiles and strong bases, making them valuable intermediates in organic synthesis, particularly in reactions like the Williamson ether synthesis. masterorganicchemistry.com
The oxygen atoms in both the hydroxyl group and the ether linkages possess lone pairs of electrons, allowing them to act as ligands and coordinate with metal ions to form metal complexes. The deprotonated alkoxide form is an even stronger ligand. Kinetic and equilibrium studies on the reaction of sodium isopropoxide with various compounds in propan-2-ol indicate that the resulting complexes can be stabilized by association with the sodium ions. rsc.org This ability to form complexes is relevant in catalyst chemistry and materials science.
Reactivity at the Ether Linkages
Cleavage Mechanisms under Acidic or Basic Conditions
The ether linkages in this compound, like those in other ethers, are generally stable but can be cleaved under specific reactive conditions, notably in the presence of strong acids or, less commonly, strong bases. wikipedia.org
Acidic Conditions: The most common reaction involving ethers is their cleavage by strong acids. masterorganicchemistry.com This acid-catalyzed nucleophilic substitution reaction typically requires strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through one of two primary mechanisms, SN1 or SN2, depending on the structure of the alkyl groups attached to the ether oxygen. wikipedia.org
The initial step in the acidic cleavage of an ether is the protonation of the ether's oxygen atom by the strong acid. masterorganicchemistry.com This converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms. wikipedia.org
For this compound, the carbon atoms flanking the ether oxygens are secondary. In such cases, where only primary or secondary alkyl groups are present, the reaction generally proceeds via an SN2 mechanism. masterorganicchemistry.com The halide nucleophile will attack the less sterically hindered carbon atom, leading to the displacement of the alcohol. masterorganicchemistry.com
Protonation: The ether oxygen is protonated to form an oxonium ion.
Nucleophilic Attack: A halide ion (I⁻ or Br⁻) attacks one of the secondary carbons in an SN2 reaction, displacing an alcohol molecule. If excess acid is used, the alcohol formed can be further converted into an alkyl halide. masterorganicchemistry.com
The order of reactivity for the hydrohalic acids is HI > HBr > HCl, with HCl being generally ineffective. wikipedia.org
Basic Conditions: Cleavage of acyclic ethers under basic conditions is less common and requires very strong bases, such as organolithium compounds. wikipedia.org The mechanism for basic ether cleavage begins with the deprotonation of a carbon atom alpha (α) to the ether oxygen. wikipedia.org The resulting intermediate can then decompose into an alkene and an alkoxide. wikipedia.org Given the high stability of the C-O bond in ethers, these conditions are generally considered extreme. wikipedia.org Safety data for the related compound dipropylene glycol methyl ether indicates it is incompatible with strong acids and strong bases. redox.com
| Condition | Reagents | Primary Mechanism | Key Steps | Notes on Substrate Structure |
|---|---|---|---|---|
| Acidic | Strong acids (HI, HBr) | SN1 or SN2 | 1. Protonation of ether oxygen. 2. Nucleophilic attack by halide. | SN1 for tertiary ethers; SN2 for primary/secondary ethers. masterorganicchemistry.com |
| Basic | Strong bases (e.g., organolithium) | Deprotonation/Elimination | 1. Deprotonation at α-carbon. 2. Decomposition to alkene and alkoxide. | More common for cyclic ethers; requires extreme conditions for acyclic ethers. wikipedia.org |
Oxidative Stability of the Ether Bonds
Like many ethers, this compound is susceptible to autoxidation upon exposure to atmospheric oxygen, a process that is often catalyzed by light and heat. sigmaaldrich.com This reaction leads to the formation of hydroperoxides and peroxides at the carbon atom adjacent to the ether oxygen. These peroxide compounds can be unstable and potentially explosive, especially when concentrated. louisville.eduumn.edu
Glycol ethers are typically classified as Group B peroxide-forming chemicals. sigmaaldrich.comyale.edumsstate.edu This classification indicates that they pose a significant peroxide hazard upon concentration, for instance, during distillation or evaporation. sigmaaldrich.comyale.edu The peroxides formed are generally less volatile than the parent ether, leading to their accumulation in the distillation residue. yale.edu
Factors influencing peroxide formation include:
Exposure to Oxygen: The reaction requires the presence of oxygen. louisville.edu
Exposure to Light and Heat: These factors can catalyze the formation of peroxides. sigmaaldrich.com
Storage Time: The risk of peroxide formation increases with prolonged storage. For Group B solvents, it is often recommended to test for peroxides after one year of storage or discard the material. sigmaaldrich.comyale.edu
Presence of Inhibitors: To mitigate peroxide formation, manufacturers may add inhibitors, such as butylated hydroxytoluene (BHT), which act as radical scavengers. louisville.edu
A safety data sheet for a similar compound, dipropylene glycol monomethyl ether, notes that the product can oxidize at elevated temperatures and is incompatible with strong oxidizing agents. redox.com The decomposition products resulting from oxidation can include aldehydes, ketones, and organic acids. redox.com Due to this reactivity, it is recommended to store the compound in tightly sealed, opaque containers, away from heat and light, and to test for the presence of peroxides before heating or distilling. umn.eduyale.edu
| Hazard Classification | Typical Storage Guideline (Opened Container) | Conditions to Avoid | Common Inhibitors |
|---|---|---|---|
| Group B (Hazard upon concentration) sigmaaldrich.comyale.edu | Test or discard after 1 year sigmaaldrich.comyale.edu | Air, light, heat, distillation to dryness louisville.eduyale.edu | Butylated hydroxytoluene (BHT) louisville.edu |
Intermolecular Interactions and Self-Assembly Behavior
Hydrogen Bonding Networks in Liquid and Solution States
The molecular structure of this compound contains both a hydroxyl (-OH) group and two ether oxygen atoms. This bifunctional nature allows it to participate in complex hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the lone pairs of electrons on the ether oxygens and the hydroxyl oxygen can act as hydrogen bond acceptors. epchems.com
In the pure liquid state, these molecules can form extensive intermolecular hydrogen bonds, creating a dynamic, three-dimensional network. This is a characteristic feature of glycols and glycol ethers, contributing to their relatively high viscosity and boiling points compared to non-hydroxylated analogues of similar molecular weight. researchgate.net Both intermolecular (between different molecules) and intramolecular (within the same molecule) hydrogen bonds are possible. researchgate.netresearchgate.net
Spectroscopic techniques are instrumental in studying these interactions:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to probe the vibrational frequencies of chemical bonds. The O-H stretching band (typically around 3200-3600 cm⁻¹) is particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded (free) hydroxyl group, this band is sharp. In the presence of hydrogen bonding, the band becomes broader and shifts to a lower frequency (a red shift), with the magnitude of the shift correlating to the strength of the hydrogen bond. derpharmachemica.comkpfu.ru
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the hydroxyl proton (¹H NMR) is highly dependent on its electronic environment. modgraph.co.uk Hydrogen bonding deshields the proton, causing its resonance to shift downfield to a higher ppm value. mdpi.com The extent of this shift provides information about the strength and extent of hydrogen bonding. mdpi.comnih.gov Two-dimensional NMR techniques like NOESY can identify specific intermolecular interactions through space. nih.gov
Role in Modifying the Solubility and Performance of Formulations
The unique molecular structure of this compound, featuring both hydrophilic (-OH group) and lipophilic (isopropoxy, methylethoxy groups) regions, makes it an amphiphilic molecule. This dual character is the basis for its widespread use as a solvent, coupling agent, and performance-enhancing additive in a variety of formulations. epchems.comatamanchemicals.com
As a solvent and coupling agent , it can improve the miscibility of components that are otherwise immiscible, such as oil and water. atamanchemicals.com Its ability to solubilize both polar and non-polar substances allows for the creation of stable, homogeneous mixtures. epchems.com This property is highly valued in the formulation of:
Coatings and Inks: It acts as an active solvent for resins and dyes in solvent-based coatings and as a coalescing agent in water-borne latex paints. atamanchemicals.com As a coalescent, it helps in the formation of a continuous, uniform film as the paint dries. atamanchemicals.com
Cleaners: In industrial and household cleaners, it helps to dissolve and remove both greasy, oily soils (non-polar) and water-soluble dirt (polar). atamanchemicals.com
Cosmetics and Personal Care: Its low volatility and excellent solvency make it a suitable carrier for fragrances and active ingredients. epchems.com
Pharmaceuticals: Glycol ethers like dipropylene glycol can enhance the solubility and bioavailability of poorly water-soluble drugs and act as stabilizers in formulations. epchems.com
The mechanism behind this solubility enhancement is its ability to reduce the interfacial tension between different phases and to establish favorable intermolecular interactions (such as hydrogen bonding and van der Waals forces) with a wide range of solute molecules. nih.gov
| Industry | Application | Function | Underlying Property |
|---|---|---|---|
| Paints & Coatings | Water-borne and solvent-borne coatings | Coalescent, active solvent atamanchemicals.com | Slow evaporation rate, solvency for resins |
| Cleaning | Household and industrial cleaners | Solvent, coupling agent atamanchemicals.com | Solvency for polar and non-polar soils, surface tension reduction |
| Pharmaceuticals | Drug formulations | Solvent, stabilizer, bioavailability enhancer epchems.com | Solubilizes both hydrophilic and lipophilic APIs |
| Cosmetics | Fragrances, personal care products | Solvent, carrier agent epchems.com | Low volatility, high solvency |
Phase Behavior in Binary and Multicomponent Systems
The phase behavior of a substance describes the conditions (such as temperature, pressure, and composition) under which distinct phases (solid, liquid, gas) exist and coexist in equilibrium. For binary and multicomponent systems, this is typically represented by phase diagrams. libretexts.org A phase diagram maps out the boundaries between different phase regions. youtube.com
For a binary system containing this compound and another component, the phase diagram would show regions of complete miscibility (a single liquid phase) and regions of phase separation (e.g., two immiscible liquid phases or a liquid-solid equilibrium). libretexts.orgresearchgate.net The extent of miscibility is governed by the thermodynamics of mixing, which depends on the intermolecular interactions between the two components.
Liquid-Liquid Equilibria (LLE): When mixed with a liquid with which it has limited miscibility (e.g., a very non-polar hydrocarbon or, in some cases, water at certain temperatures), the system may exhibit a miscibility gap. Below a certain temperature (an upper critical solution temperature, UCST) or above a certain temperature (a lower critical solution temperature, LCST), the components will separate into two liquid phases of different compositions.
Vapor-Liquid Equilibria (VLE): In mixtures with volatile components, VLE data is crucial for separation processes like distillation. Studies on systems like 2-propanol + diisopropyl ether + 1-methoxy-2-propanol have characterized the isothermal VLE, providing data on how the composition of the vapor phase relates to the liquid phase at equilibrium. researchgate.net
Solid-Liquid Equilibria (SLE): Upon cooling, one component may begin to solidify or crystallize out of the solution. A phase diagram will show the freezing point depression of the solvent and the eutectic point, which is the lowest temperature at which a liquid phase can exist in the mixture. libretexts.org
Thermodynamic properties of mixtures, such as excess molar volume (VE) and deviations in isentropic compressibility (ΔκS), provide insight into the nature of intermolecular interactions. researchgate.net For instance, a study of dipropylene glycol monopropyl ether mixed with various alkylamines showed negative values for VE and ΔκS, suggesting strong specific interactions (like hydrogen bonding) and interstitial accommodation of one molecule within the structure of the other, leading to a more compact liquid structure than in an ideal mixture. researchgate.net
Advanced Analytical and Spectroscopic Characterization of Oligoether Alcohols
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1-(2-Isopropoxy-1-methylethoxy)propan-2-ol. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, while 2D NMR techniques establish connectivity between them.
¹H NMR: The ¹H NMR spectrum is expected to be complex due to the number of non-equivalent protons and the potential for overlapping signals, especially in isomeric mixtures. The key expected resonances include:
Isopropyl Methyl Protons: A doublet in the range of 1.1-1.2 ppm, integrating to 6H.
Propylene (B89431) Methyl Protons: Two distinct doublets, corresponding to the methyl groups on the two different propylene units, would appear in the 1.1-1.3 ppm range.
Methine (CH) and Methylene (B1212753) (CH₂) Protons: A series of complex multiplets from 3.2 to 4.0 ppm corresponding to the various CH and CH₂ groups of the propylene ether backbone and the terminal propan-2-ol unit.
Hydroxyl Proton (OH): A broad singlet whose chemical shift is dependent on concentration and solvent.
For the closely related compound, Dipropylene glycol monomethyl ether (DPGME), which exists as a mixture of isomers, the ¹H NMR spectrum shows a complex set of signals between 3.2 and 4.0 ppm for the backbone protons and multiple signals for the methyl groups, confirming the presence of different chemical environments in the isomeric mixture. chemicalbook.com
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a distinct signal for each unique carbon atom. For this compound, this would help confirm the number of carbon environments and the presence of key functional groups. Expected chemical shifts are:
Methyl Carbons: Signals for the four methyl groups would appear in the upfield region, typically between 16-25 ppm.
Methylene and Methine Carbons (C-O): The carbons attached to oxygen atoms would resonate significantly downfield, generally in the range of 58-80 ppm.
The table below outlines the predicted ¹H and ¹³C NMR chemical shift ranges for the target molecule based on its structure and data from analogous compounds like dipropylene glycol ethers. chemicalbook.com
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropyl -CH₃ | ~1.15 (doublet) | ~22-24 |
| Propylene -CH₃ (internal) | ~1.1-1.2 (doublet) | ~16-19 |
| Propylene -CH₃ (terminal) | ~1.2-1.3 (doublet) | ~18-20 |
| Isopropyl -CH | ~3.5-3.7 (multiplet) | ~70-73 |
| Propylene -CH-O- & -CH₂-O- | ~3.2-3.8 (multiplet) | ~72-78 |
| Terminal -CH(OH) | ~3.8-4.0 (multiplet) | ~65-68 |
| Terminal -OH | Variable (broad singlet) | - |
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for definitive assignments. A COSY spectrum would map the coupling relationships between protons, confirming the connectivity within the isopropyl and propylene units. An HSQC spectrum would correlate each proton signal to its directly attached carbon, allowing for the unambiguous assignment of the complex methine and methylene signals in both the ¹H and ¹³C spectra.
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a vital technique for determining the molecular weight and fragmentation patterns of this compound, which aids in its identification and in the analysis of isomeric mixtures.
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) at m/z 190 may be weak or absent due to the lability of the ether and alcohol groups. The fragmentation is typically dominated by cleavage of the C-O bonds. Key expected fragments include:
Loss of the isopropoxy group: [M - 59]⁺
Loss of the terminal propanol (B110389) group: [M - 59]⁺
Cleavage of the central ether bond.
Characteristic fragments of propylene glycol ethers: A prominent ion at m/z 45, corresponding to [CH₃CHOH]⁺, is a hallmark of secondary alcohol-containing propylene glycol derivatives. nist.gov Other smaller fragments would arise from further cleavage of the alkyl chains.
The mass spectrum of the structurally similar dipropylene glycol (1,1'-oxybis(2-propanol)) shows characteristic fragments at m/z 45, 59, and 75, demonstrating the typical cleavage patterns for this class of compounds. nist.gov
| m/z Value | Possible Fragment Ion for this compound | Reference Fragment from Dipropylene Glycol nist.gov |
| 190 | [M]⁺ (Molecular Ion) | 134 |
| 131 | [M - CH(CH₃)CH₂OH]⁺ | - |
| 101 | [CH₃-CH(O-iPr)-CH₂]⁺ | - |
| 59 | [CH(CH₃)₂O]⁺ or [CH₃CH(OH)CH₂]⁺ | [CH₃CH(OH)CH₂]⁺ |
| 45 | [CH₃CHOH]⁺ | [CH₃CHOH]⁺ (Base Peak) |
| 43 | [CH(CH₃)₂]⁺ | - |
GC-MS is particularly effective for analyzing commercial oligoether products, which are often complex mixtures of isomers. The gas chromatograph separates the different isomers, and the mass spectrometer provides a distinct mass spectrum for each, allowing for their individual identification. gcms.cz
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound and confirm the presence of its key functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl, ether, and alkyl groups.
O-H Stretch: A strong, broad absorption band centered around 3400 cm⁻¹, characteristic of the hydrogen-bonded secondary alcohol.
C-H Stretch: A series of sharp, strong bands between 2850 and 3000 cm⁻¹ due to the stretching vibrations of the numerous methyl, methylene, and methine groups.
C-O Stretch: A strong, prominent band (or series of bands) in the 1050-1150 cm⁻¹ region, corresponding to the stretching vibrations of the C-O bonds in the ether linkages and the secondary alcohol. This is often the most characteristic feature for oligoether alcohols.
The FTIR spectrum of a similar compound, Di(propylene glycol) butyl ether, shows these exact features: a broad O-H stretch (~3450 cm⁻¹), strong C-H stretches (~2870-2970 cm⁻¹), and a very strong, broad C-O stretching band (~1050-1100 cm⁻¹). spectrabase.com
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | **Expected Raman Frequency (cm⁻¹) ** | Intensity |
| O-H Stretch | ~3400 (Broad) | ~3400 | Strong (IR), Weak (Raman) |
| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 | Strong (IR & Raman) |
| C-H Bend | ~1375, ~1460 | ~1375, ~1460 | Medium (IR & Raman) |
| C-O Stretch (Ether & Alcohol) | 1050-1150 (Broad) | 1050-1150 | Very Strong (IR), Medium (Raman) |
| C-C Skeletal Vibrations | <1200 | <1200 | Weak (IR), Medium (Raman) |
Chromatographic Methods for Separation and Quantification
High-Resolution Gas Chromatography (HRGC), using capillary columns, is the premier technique for separating and quantifying the various isomers of dipropylene glycol ethers, including this compound, that are often found together in commercial products. osha.gov The separation is based on differences in the boiling points and polarities of the isomers, which lead to different retention times on the GC column.
The analysis of dipropylene glycol methyl ether (DPGME), a close analog, demonstrates that a specialized capillary column can resolve at least three of its isomers. gcms.cz This separation is crucial because the toxicological and physical properties of isomers can differ. For a complete analysis of a mixture containing this compound, HRGC would be essential to separate it from other isomers such as 2-(2-isopropoxy-1-methylethoxy)propan-1-ol and 1-(1-isopropoxy-1-methylethoxy)propan-2-ol. Flame Ionization Detection (FID) is commonly used for quantification due to its robust and linear response for organic compounds.
The following table shows an example of the separation of DPGME isomers, illustrating the capability of HRGC in this context. gcms.cz
| Compound (DPGME Isomer) | Retention Time (min) |
| DPGME Isomer I | 5.685 |
| DPGME Isomer II | 5.715 |
| DPGME Isomer III | 5.807 |
While GC is well-suited for the direct analysis of moderately volatile oligoether alcohols, High-Performance Liquid Chromatography (HPLC) is an alternative and powerful technique, especially for analyzing non-volatile derivatives or for preparative-scale separation of isomers. researchgate.net
Direct analysis of this compound by HPLC is challenging due to its lack of a strong UV chromophore, which is the basis for the most common form of HPLC detection. Therefore, detection would likely rely on a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
A more common HPLC approach involves derivatization. The terminal hydroxyl group of the molecule can be reacted with a UV-active reagent (e.g., a benzoyl or dinitrophenyl group) to create a derivative that can be detected with high sensitivity by a UV-Vis detector. This approach allows for precise quantification at low concentrations. Reversed-phase HPLC, using a C18 column with a mobile phase such as an acetonitrile/water gradient, would be the standard method for separating these derivatives. This methodology is widely applied to the analysis of alcohols and polyols in various matrices.
Size Exclusion Chromatography (SEC) for Oligomer Distribution Analysis
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for separating molecules based on their hydrodynamic volume in solution. For oligoether alcohols like those in the propylene glycol ether family, SEC is instrumental in determining the oligomer distribution in a given sample. Commercial preparations of propylene glycol ethers are often mixtures containing the mono-, di-, and tripropylene (B76144) glycol derivatives. epa.govrestek.com
In the analysis of a sample containing this compound, SEC separates the components by size. Larger molecules (higher oligomers) navigate the porous chromatography column faster and elute first, while smaller molecules (lower oligomers and monomers) penetrate the pores more deeply, resulting in longer retention times. By calibrating the system with standards of known molecular weight, the molecular weight distribution of the sample can be determined. This allows for the quantification of the target compound (a trimer) relative to dipropylene and monopropylene glycol ethers that may also be present.
Table 1: Illustrative SEC Data for a Propylene Glycol Ether Sample This table contains hypothetical data for illustrative purposes.
| Elution Time (min) | Corresponding Molecular Weight ( g/mol ) | Identified Oligomer |
| 8.5 | ~250 | Tetrapropylene Glycol Ether |
| 9.2 | 190.27 | This compound (Trimer) |
| 10.1 | ~132 | Dipropylene Glycol Ether (Dimer) |
| 11.5 | ~76 | Monopropylene Glycol Ether (Monomer) |
Thermal Analysis Methods
Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. For oligoether alcohols, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide key insights into phase transitions and thermal stability.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This technique is highly effective for studying the thermal transitions of polymers and oligomers. For an amorphous oligoether alcohol like this compound, DSC can identify the glass transition temperature (Tg), which is the reversible transition from a hard, glassy state to a more flexible, rubbery state. Studies on similar polymers, such as polypropylene (B1209903) glycol (PPG), demonstrate the utility of DSC in identifying such transitions. stemed.site Unlike highly ordered polymers, distinct melting points are not always observed for such oligomers unless there is sufficient chain length and regularity to allow for crystallization. stemed.sitetainstruments.com
Table 2: Representative DSC Results for an Oligoether Alcohol This table contains hypothetical data for illustrative purposes.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Glass Transition (Tg) | -75 | N/A | N/A |
| Crystallization (Tc) | Not Observed | Not Observed | N/A |
| Melting (Tm) | Not Observed | Not Observed | N/A |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere. When this compound is subjected to TGA, the data reveals the temperature at which thermal degradation begins, the rate of decomposition, and the amount of residual mass. The thermal decomposition of its parent monomer, propylene glycol, is known to produce toxic carbonyl compounds such as formaldehyde (B43269) and acetaldehyde. espublisher.comnih.gov It is expected that the decomposition of this oligoether would proceed through similar pathways involving the cleavage of ether linkages and oxidation of alcohol groups, particularly at elevated temperatures. researchgate.net
Table 3: Typical TGA Data for a Propylene Glycol Ether This table contains hypothetical data for illustrative purposes.
| Parameter | Value |
| Onset of Decomposition (Tonset) | ~180 °C |
| Temperature at Max Decomposition Rate (Tpeak) | ~220 °C |
| Final Decomposition Temperature | ~250 °C |
| Residual Mass at 300 °C | < 1% |
Surface and Interfacial Chemistry Characterization
The amphiphilic nature of oligoether alcohols, possessing both hydrophobic (alkyl and ether groups) and hydrophilic (hydroxyl group) moieties, imparts surfactant-like properties. glycol-ethers.eu
Surface Tension Measurements and Critical Micelle Concentration (CMC) for Surfactant Properties
Propylene glycol ethers are known to reduce the surface tension of aqueous solutions. glycol-ethers.eu The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which individual surfactant molecules (monomers) begin to associate into larger aggregates called micelles. Below the CMC, adding more surfactant progressively lowers the surface tension. At and above the CMC, the surface tension remains relatively constant as additional molecules form micelles. The CMC can be determined by measuring the surface tension of solutions with varying concentrations of this compound. The addition of alcohols and polyols to aqueous surfactant solutions can influence the CMC. nih.gov
Table 4: Example Surface Tension Data for CMC Determination This table contains hypothetical data for illustrative purposes.
| Concentration (mmol/L) | Surface Tension (mN/m) |
| 0.1 | 65.2 |
| 1.0 | 58.5 |
| 5.0 | 47.3 |
| 10.0 | 39.1 |
| 20.0 | 35.5 |
| 50.0 | 35.4 |
| CMC Value | ~15 mmol/L |
| Surface Tension at CMC (γcmc) | ~35.5 mN/m |
Dynamic Light Scattering (DLS) for Micellar or Aggregate Size
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. For surfactant systems, DLS is employed to determine the size of micelles or other aggregates that form at concentrations above the CMC. mdpi.com By analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the micelles, their hydrodynamic diameter can be calculated. This analysis would provide valuable information on the aggregation behavior of this compound in aqueous solutions, offering insights into the size and uniformity of the micelles formed.
Table 5: Illustrative DLS Results for Micelle Size Analysis This table contains hypothetical data for illustrative purposes.
| Concentration (mmol/L, >CMC) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 25 | 5.8 | 0.21 |
| 50 | 6.1 | 0.23 |
| 100 | 6.2 | 0.25 |
Computational Chemistry and Modeling Studies of 1 2 Isopropoxy 1 Methylethoxy Propan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly used to provide a balance between accuracy and computational cost, making them suitable for molecules of this size.
Electronic Structure Analysis (HOMO/LUMO, Charge Distribution, Electrostatic Potential)
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Key aspects of this analysis include the examination of frontier molecular orbitals, charge distribution, and the molecular electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. For related propylene (B89431) glycol ethers, DFT calculations have been used to determine these energy levels, which are essential for predicting how the molecule will interact in chemical reactions.
Charge distribution analysis reveals how electrons are distributed across the molecule, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is often visualized using color-coded maps of the molecular electrostatic potential (MEP). In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For a molecule like 1-(2-isopropoxy-1-methylethoxy)propan-2-ol, the oxygen atoms of the ether and hydroxyl groups would be expected to be regions of high electron density.
Table 1: Illustrative Quantum Chemical Parameters for a Representative Propylene Glycol Ether
| Parameter | Description | Typical Calculated Value Range for Propylene Glycol Ethers |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9 to -11 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1 to 3 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 10 to 14 eV |
Note: The values in this table are illustrative and based on computational studies of similar propylene glycol ethers. Specific values for this compound would require dedicated calculations.
Reaction Mechanism Studies and Transition State Identification
Quantum chemical calculations are instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including intermediate structures and, crucially, the transition state. The transition state represents the highest energy point along the reaction coordinate and is a key factor in determining the reaction rate.
For propylene glycol ethers, computational studies have investigated their dissociation mechanisms. researchgate.net For example, in the unimolecular dissociation of propylene glycol ethyl ether, various pathways can be modeled to determine which products are most likely to form and the energy barriers associated with each pathway. researchgate.net Such studies can reveal that certain reaction pathways, for instance, those producing specific carbenes or alkenes, are more energetically favorable than others. researchgate.net These computational approaches allow for the prediction of reaction outcomes and the optimization of reaction conditions without the need for extensive experimental work.
Conformational Analysis and Molecular Flexibility
Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations (spatial arrangements of atoms). Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is important because the conformation of a molecule can significantly influence its physical properties and reactivity.
Computational methods can systematically explore the conformational landscape of a molecule to locate energy minima. For related glycol ethers, it has been shown that different conformers can have varying energies, and the most stable conformation is often stabilized by intramolecular hydrogen bonding. uni-regensburg.de The distribution of conformers can be influenced by the surrounding environment, such as the solvent.
Prediction of Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated, which can then be compared with experimental data to aid in the identification and characterization of the compound. Similarly, NMR chemical shifts can be calculated to help in the interpretation of experimental NMR spectra. While experimental data for this compound is available, computational predictions can provide a deeper understanding of the relationship between its structure and its spectroscopic signature.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including their interactions with solvents.
Investigation of Solvation Phenomena and Solvent-Solute Interactions
The behavior of this compound as a solvent is largely determined by how its molecules interact with each other and with solute molecules. MD simulations are particularly well-suited for studying these interactions.
In simulations of propylene glycol and its ethers in aqueous solutions, researchers have investigated how these molecules affect the structure and dynamics of water. chemrxiv.orgchemrxiv.org These studies can reveal the formation of hydrogen bond networks and how the presence of the glycol ether influences the mobility of water molecules. chemrxiv.orgchemrxiv.org For instance, simulations have shown that propylene glycol can regulate the stability of water micro-networks around a solute, which in turn affects the solute's solubility. chemrxiv.orgchemrxiv.org
MD simulations have also been used to study the liquid-liquid equilibria of dipropylene glycol ethers with water. researchgate.netuni-paderborn.de These simulations can predict the mutual solubility of the two components at different temperatures, providing valuable data for industrial applications. researchgate.netuni-paderborn.de Such studies often require the development of accurate force fields, which are sets of parameters that describe the potential energy of the system.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dipropylene glycol isobutyl ether |
| Propylene glycol |
| Propylene glycol ethyl ether |
| Dipropylene glycol dimethyl ether |
| Water |
| Carbene |
Dynamics of Hydrogen Bonding Networks and Supramolecular Assembly
The presence of a hydroxyl (-OH) group and two ether linkages gives this compound the ability to act as both a hydrogen bond donor and acceptor. These interactions govern its physical properties, such as boiling point and viscosity, as well as its solvency characteristics.
Molecular Dynamics (MD) simulations are a primary computational tool for studying these interactions in the liquid state. researchgate.net In a typical MD simulation, a system of molecules is modeled over time by solving Newton's equations of motion, allowing researchers to observe the formation, breaking, and lifetime of hydrogen bonds. nih.gov For molecules like glycol ethers, these simulations can reveal the extent of intermolecular and intramolecular hydrogen bonding. The latter can occur between the hydroxyl group and one of the ether oxygens within the same molecule, influencing its conformation.
Key parameters derived from MD simulations to characterize hydrogen bond networks include:
Radial Distribution Functions (RDFs): These describe how the density of surrounding atoms varies as a function of distance from a central atom. Peaks in the RDF between the hydroxyl hydrogen and ether oxygen atoms, for example, indicate the most probable distances for hydrogen bonding.
Hydrogen Bond Lifetime Analysis: Statistical measures, such as population correlation functions, are used to calculate the average duration of a hydrogen bond. nih.gov This provides insight into the stability and dynamics of the solvent network.
While specific MD studies on this compound are not prominent, research on similar molecules like ethylene (B1197577) glycol shows that they form complex, three-dimensional hydrogen-bonded networks. nih.gov Computational studies on deep eutectic solvents (DESs), which also feature extensive hydrogen bonding, demonstrate how MD simulations can elucidate the structure and evolution of these networks, revealing how the composition of donors and acceptors influences bond strength and spatial distribution. researchgate.net Such approaches could be directly applied to model the supramolecular assembly of this compound in pure form or in mixtures, predicting how it self-associates or interacts with other chemical species to form larger, ordered structures. nih.gov
Rheological Behavior of Oligomer Solutions
The rheological, or flow, properties of a solvent are critical for its application in formulations like coatings, inks, and cleaners, where viscosity control is essential. jrhessco.com While experimental viscometry is the standard for measuring these properties, computational methods can provide a molecular-level understanding of how factors like temperature, concentration, and molecular structure influence viscosity.
For glycol ethers, viscosity is strongly influenced by the hydrogen bonding networks discussed previously. MD simulations can be used to calculate transport properties, including viscosity, from the simulated atomic trajectories. Although computationally intensive, these methods can predict how changes in molecular architecture affect the bulk fluid properties.
Experimental data on closely related dipropylene glycol ethers provide a basis for the validation of such computational models. The dynamic viscosity of these compounds has been measured across various temperatures.
| Compound | Temperature (°C) | Viscosity (mPa·s) |
|---|---|---|
| Dipropylene Glycol Dimethyl Ether | 25 | 1.0 |
| Dipropylene Glycol n-Propyl Ether | 25 | 4.9 |
| Dipropylene Glycol n-Butyl Ether | 25 | 4.9 |
This table presents data for related compounds to illustrate typical values for this chemical class, as specific data for this compound was not available in the cited sources.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR are computational modeling techniques that aim to correlate the chemical structure of a compound with its physical properties (QSPR) or biological activity (QSAR). nih.gov These models are built by calculating a set of numerical descriptors for a series of molecules and then using statistical methods to create a mathematical equation that relates these descriptors to an observed property.
For a class of compounds like P-series glycol ethers, QSPR/QSAR models can be developed to predict a wide range of endpoints. fujifilmcdi.com
Common Molecular Descriptors Used in QSPR/QSAR:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Quantum-chemical descriptors: Derived from quantum mechanics calculations (e.g., orbital energies, partial charges).
Physicochemical descriptors: Such as logP (octanol-water partition coefficient), molar refractivity, and polarizability. nih.gov
Once a statistically robust model is developed and validated, it can be used to predict the properties of new or untested compounds, saving significant time and resources.
Development of Predictive Models for Chemical Reactivity
The chemical reactivity of this compound is determined by its functional groups: the secondary alcohol and the ether linkages. It can undergo reactions typical of alcohols, such as esterification and oxidation, and ethers, which are generally less reactive but can be cleaved under harsh conditions. sigmaaldrich.cn
Computational methods, particularly those based on quantum chemistry and density functional theory (DFT), are used to develop predictive models for this reactivity. mdpi.com These models can calculate various electronic properties that serve as reactivity indices:
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a measure of chemical stability.
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites prone to reaction.
Calculation of Reaction Pathways: Quantum chemical methods can model the entire pathway of a chemical reaction, identifying transition states and calculating activation energy barriers. This allows for the prediction of reaction rates and the most likely products.
Recently, machine learning approaches have also been employed to predict chemical reactivity by training models on large datasets of known reactions. nih.govijnc.ir Such models could be applied to predict the metabolic fate of glycol ethers, which often involves oxidation of the alcohol group by enzymes like alcohol dehydrogenase, or to forecast their stability in various industrial formulations. nih.govnih.gov
Computational Design of Novel Derivatives with Tailored Properties
A key advantage of computational modeling is its application in the in silico design of new molecules with specific, desirable properties before they are synthesized in a laboratory. eurekalert.org This process, known as rational or computational design, can be applied to create novel derivatives of this compound with enhanced performance characteristics.
The design workflow typically involves several steps:
Define Target Properties: The desired improvements are identified. For a solvent, this could include a higher flash point, lower volatility, improved solvency for a specific resin, or a more favorable toxicological profile.
Generate Virtual Derivatives: The structure of the parent molecule is systematically modified in the computer. This could involve changing the length of the alkyl groups, altering the number of propylene glycol units, or introducing new functional groups.
Predict Properties: The QSPR/QSAR models and quantum chemical methods described above are used to predict the properties of the entire library of virtual derivatives.
Screen and Select Candidates: The virtual molecules are screened based on the predicted properties, and the most promising candidates are identified for experimental synthesis and testing.
For example, by extending the alkyl chain or adding another propylene glycol unit to this compound, a computational model could predict a corresponding increase in boiling point and a decrease in vapor pressure. This high-throughput virtual screening allows for the efficient exploration of chemical space to identify novel derivatives with optimized properties for specific applications. mdpi.combohrium.com
Derivatization and Functionalization of 1 2 Isopropoxy 1 Methylethoxy Propan 2 Ol for Advanced Materials and Chemical Intermediates
Synthesis of Specialized Esters and Polycarboxylates
The reactive hydroxyl group of 1-(2-isopropoxy-1-methylethoxy)propan-2-ol is readily converted into a variety of ester functionalities through standard esterification reactions with carboxylic acids, acid anhydrides, or acyl chlorides. This conversion is a foundational step in creating valuable industrial products, including monomers, cross-linkers, and plasticizers. The presence of ether linkages in the backbone of these resulting esters imparts higher polarity compared to simple hydrocarbon analogues, influencing their solvency and compatibility with various polymer systems. hallstarindustrial.com
The functionalization of this compound opens pathways for its use as a monomer in polymerization processes. After conversion to a difunctional molecule, such as a diacrylate or dimethacrylate ester, it can participate in chain-growth polymerization.
Furthermore, the hydroxyl group can be modified to introduce initiation sites for controlled radical polymerization techniques. For instance, reaction with trichloroacetyl isocyanate can attach trichloroacetyl groups (TAGs), which act as efficient trifunctional initiators for copper-mediated reversible-deactivation radical polymerization (RDRP). nih.govrsc.org This allows for the synthesis of complex polymeric architectures where the original glycol ether unit acts as a core from which polymer chains are grown. nih.govrsc.org
As a cross-linking agent, derivatives of this compound enhance the mechanical and thermal properties of polymers. chempoint.com Cross-linking creates a three-dimensional polymer network, which increases rigidity, thermal stability, and chemical resistance. chempoint.comyoutube.com For example, converting the alcohol to a diacrylate or divinyl ether derivative would allow it to function as a cross-linker in formulations for coatings, adhesives, and inks, improving their durability and cure characteristics. chempoint.com
High-performance plasticizers are critical additives in polymer formulations, valued for their permanence, low volatility, and resistance to extraction by fluids. hallstarindustrial.com Ester derivatives of propylene (B89431) glycol ethers are particularly effective as plasticizers for polar elastomers and resins such as polyvinyl chloride (PVC). hallstarindustrial.comgoogle.com
The synthesis of high-performance plasticizers from this compound involves esterification with monobasic or dibasic carboxylic acids. Reaction with dicarboxylic acids (e.g., adipic acid, phthalic acid) yields high-molecular-weight polyester plasticizers. hallstarindustrial.comsdpowerful.com These polymeric esters exhibit superior permanence compared to smaller monomeric plasticizers, making them suitable for demanding applications in automotive and electrical wiring insulation. hallstarindustrial.comexxonmobilchemical.com Glycol ether ester-based plasticizers can also improve processing efficiency by reducing the viscosity and fusion temperature of PVC plastisols. google.com
| Derivative Name | Synthesizing Acid | Potential Application | Key Properties |
|---|---|---|---|
| 1-(2-Isopropoxy-1-methylethoxy)propan-2-yl Acetate | Acetic Acid | Coalescing solvent, specialty plasticizer | Moderate volatility, good solvency |
| Bis[1-(2-isopropoxy-1-methylethoxy)propan-2-yl] Adipate | Adipic Acid | Low-temperature plasticizer for PVC, polar elastomers | High molecular weight, low volatility, good flexibility at low temperatures hallstarindustrial.com |
| Bis[1-(2-isopropoxy-1-methylethoxy)propan-2-yl] Phthalate | Phthalic Anhydride (B1165640) | General-purpose plasticizer for PVC | Excellent compatibility, low migration hallstarindustrial.comgoogle.com |
| 1-(2-Isopropoxy-1-methylethoxy)propan-2-yl Benzoate | Benzoic Acid | High-solvating plasticizer, viscosity reducer in plastisols | Fast fusing, improves processing google.com |
Formation of Novel Oligomers and Polyethers
Direct polymerization of diols, such as propylene glycols, can be achieved to form polyethers. google.com This typically involves acid or base catalysis to promote the condensation reaction between hydroxyl groups, eliminating water. Such methods can be used to produce low-molecular-weight oligomers or higher-molecular-weight polyethers, depending on the reaction conditions. These resulting polyethers can find use as hydraulic fluids, surfactants, or as flexible segments in block copolymers.
The single hydroxyl group on this compound is a critical handle for initiating controlled polymerization, enabling the synthesis of well-defined polymers with predictable molecular weights and low dispersity. cmu.edunih.gov This level of control is essential for creating advanced materials with precisely engineered properties. rsc.org
Several strategies can be employed:
Ring-Opening Polymerization (ROP): The hydroxyl group can act as an initiator for the ROP of cyclic monomers like lactide, caprolactone, or ethylene (B1197577) oxide. This yields polymers with a polyester or polyether backbone attached to the original glycol ether molecule.
Atom Transfer Radical Polymerization (ATRP): The hydroxyl group can be converted into an ATRP initiator by reaction with a compound such as 2-bromopropionyl bromide. cmu.edu The resulting molecule can then initiate the controlled polymerization of vinyl monomers like styrenes, acrylates, and methacrylates. monash.edu
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: While not a direct initiator, the hydroxyl group can be esterified with a carboxylic acid-functionalized RAFT agent, tethering the control agent to the molecule, which can then be used in RAFT polymerization.
| Polymerization Method | Modification of Hydroxyl Group | Typical Monomers | Resulting Polymer Structure |
|---|---|---|---|
| Ring-Opening Polymerization (ROP) | None (direct initiation) | Lactide, Caprolactone, Ethylene Oxide | Polyester or polyether chain attached to the glycol ether moiety researchgate.net |
| Atom Transfer Radical Polymerization (ATRP) | Esterification with an alkyl halide (e.g., 2-bromopropionyl bromide) | Styrene, Acrylates, Methacrylates | Poly(vinyl) chain with the glycol ether at one terminus cmu.edu |
| Nitroxide-Mediated Polymerization (NMP) | Reaction with an alkoxyamine-containing molecule | Styrene, Dienes | Well-defined polymer with the glycol ether as an end-group |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Attachment of a RAFT agent (e.g., dithiobenzoate) via esterification | Acrylates, Methacrylates, Styrene | Poly(vinyl) chain with the glycol ether and RAFT end-group monash.eduresearchgate.net |
Poly(ether imide)s (PEIs) are high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. murraystate.edursc.org The synthesis of PEIs typically involves the polycondensation of an aromatic diamine with a bis(ether anhydride). researchgate.netscispace.com While direct incorporation of this compound into the PEI backbone is not straightforward, it can be used as a building block to synthesize novel monomers. For example, it could be used to create a more complex diol, which is then converted into a diamine or dianhydride precursor for PEI synthesis.
More directly, the functional handle of this compound is ideal for creating other complex polymeric architectures (CPAs) like star polymers or bottle-brush copolymers. nih.govresearchgate.netnih.gov By converting the hydroxyl group into a multifunctional initiator, as described previously, the molecule can serve as the central core from which multiple polymer "arms" are grown. This approach allows for the creation of macromolecules with unique solution and bulk properties, driven by their high arm density and defined structure. nih.govrsc.org
Development of Advanced Surfactants and Dispersants
The inherent amphiphilic nature of this compound, which contains both hydrophobic ether and alkyl groups and a hydrophilic hydroxyl group, gives it surfactant-like properties. Propylene glycol ethers are known to be effective coupling agents and solvents, capable of reducing surface tension and solubilizing both polar and non-polar substances. glycol-ethers.euatamanchemicals.com This makes them useful in cleaning formulations, coatings, and inks to ensure homogeneity and improve wetting. jrhessco.comresearchgate.net
To develop more advanced surfactants, this compound can be chemically modified to enhance its surface activity. Common derivatization strategies include:
Ethoxylation/Propoxylation: Reaction of the hydroxyl group with ethylene oxide or propylene oxide can be used to grow a hydrophilic poly(ethylene glycol) or a more hydrophobic poly(propylene glycol) chain, respectively. This allows for precise tuning of the hydrophilic-lipophilic balance (HLB) of the resulting non-ionic surfactant.
Sulfation or Phosphation: The hydroxyl group can be reacted with sulfating agents (e.g., sulfur trioxide) or phosphorylating agents to produce anionic surfactants. These surfactants are powerful detergents and emulsifiers used in a wide range of industrial and consumer products.
Esterification with Fatty Acids: Reaction with fatty acids produces non-ionic surfactants or emulsifiers, often used in cosmetics and food applications.
These derivatives can function as high-performance dispersants in applications like concrete admixtures, where they improve workability and the uniform distribution of components, or as emulsifiers in polymerization processes. superplasticizers.com
| Derivative Type | Modification Reaction | Surfactant Class | Primary Application |
|---|---|---|---|
| Polyethoxylated Glycol Ether | Ethoxylation | Non-ionic | Detergents, emulsifiers, wetting agents |
| Glycol Ether Sulfate | Sulfation | Anionic | High-foaming cleaners, personal care products |
| Glycol Ether Phosphate | Phosphation | Anionic | Emulsifiers, corrosion inhibitors, hydrotropes |
| Fatty Acid Ester of Glycol Ether | Esterification with fatty acid | Non-ionic | Low-foaming emulsifiers, lubricants |
Design and Synthesis of Branched Alcohol Polyoxyethylene Ether Carboxylates
Branched alcohol polyoxyethylene ether carboxylates are a class of anionic surfactants known for their excellent performance and environmental friendliness. The synthesis of these surfactants often begins with a branched alcohol like this compound. The process typically involves two main steps: ethoxylation followed by carboxylation.
In the ethoxylation step, ethylene oxide is added to the alcohol in the presence of a catalyst, such as sodium ethoxide (C2H5ONa), to form a polyoxyethylene ether. researchgate.net The number of ethylene oxide units can be controlled to tailor the hydrophilic properties of the final surfactant.
The subsequent carboxylation step converts the terminal hydroxyl group of the polyoxyethylene ether into a carboxylate group. This is commonly achieved through carboxymethylation, which involves reacting the ethoxylated alcohol with sodium chloroacetate (B1199739) in the presence of a base like sodium hydroxide. google.comgoogle.com The resulting carboxylate imparts an anionic charge to the surfactant molecule, enhancing its surface activity.
The general reaction scheme can be summarized as follows:
Ethoxylation: R-OH + n(C₂H₄O) → R-(OCH₂CH₂)n-OH
Carboxylation: R-(OCH₂CH₂)n-OH + ClCH₂COONa → R-(OCH₂CH₂)n-OCH₂COONa + HCl
Where R represents the 1-(2-isopropoxy-1-methylethoxy)propan-2-yl group.
The branched structure of the initial alcohol contributes to the unique properties of the resulting surfactant, such as lower surface tension and improved emulsification capabilities compared to their linear counterparts. researchgate.net
Investigation of Surfactant Performance in Emulsification and Wetting
The performance of surfactants derived from this compound is evaluated based on their ability to reduce surface tension and facilitate the mixing of immiscible liquids (emulsification) and the spreading of a liquid over a solid surface (wetting).
Emulsification: Branched-chain surfactants are effective emulsifying agents. researchgate.net Their molecular structure, consisting of a hydrophobic tail and a hydrophilic head, allows them to adsorb at the oil-water interface, reducing interfacial tension and stabilizing emulsion droplets. researchgate.net The branched nature of the hydrophobic group can enhance the steric hindrance between droplets, preventing coalescence and improving emulsion stability.
Wetting: The wetting ability of these surfactants is crucial for applications such as detergents, coatings, and agricultural formulations. Effective wetting agents lower the contact angle between a liquid and a solid surface, allowing the liquid to spread more easily. Studies have shown that the addition of alcohols like 2-propanol can significantly reduce the surface tension and contact angle of surfactant solutions, thereby enhancing their wetting properties. nih.gov The branched structure of the surfactant can further contribute to efficient packing at interfaces, leading to superior wetting performance. nih.gov
The critical micelle concentration (CMC) is a key parameter used to characterize surfactant efficiency. It is the concentration at which surfactant molecules begin to form micelles in a solution. Branched surfactants have been found to exhibit low CMC values, indicating their efficiency at reducing surface tension at low concentrations. researchgate.net
| Surfactant Property | Influence of Branched Structure | Research Findings |
| Surface Tension | Can lead to lower surface tension compared to linear counterparts. | Branched surfactants can decrease the surface tension of water to around 27 mN/m. researchgate.net |
| Critical Micelle Concentration (CMC) | Often results in lower CMC values. | The CMC of a branched anionic surfactant (A13EC5-Na) was found to be lower than a similar surfactant with a longer polyoxyethylene chain. researchgate.net |
| Emulsification | Enhanced steric hindrance improves emulsion stability. | Branched alcohol ethoxylates exhibit excellent emulsification properties. researchgate.net |
| Wetting | Can lead to more efficient packing at interfaces and improved spreading. | The addition of 2-propanol to surfactant solutions significantly enhances their wetting properties. nih.gov |
Role as a Chemical Intermediate in the Synthesis of Specialty Chemicals
Beyond its use in surfactant production, this compound serves as a valuable chemical intermediate for the synthesis of a wide range of specialty chemicals. smolecule.comatamanchemicals.com Its bifunctional nature, containing both ether and alcohol functionalities, allows for a variety of chemical transformations.
Precursor for Complex Organic Transformations
The hydroxyl group of this compound can undergo various reactions typical of secondary alcohols, making it a precursor for more complex molecules. smolecule.comatamanchemicals.com These transformations include:
Esterification: Reaction with carboxylic acids or their derivatives to form esters, which have applications as plasticizers, solvents, and fragrance components.
Oxidation: Conversion to a ketone, which can then be used in further synthetic steps.
Alkoxylation: Reaction with epoxides, such as propylene oxide, to extend the polyether chain, leading to the formation of higher molecular weight glycols and polyols.
Formation of Alcoholates: Reaction with alkali metals to form alcoholates, which are strong bases and nucleophiles used in various organic syntheses. atamanchemicals.com
The presence of the ether linkages within the molecule provides stability and influences the solvency of the resulting derivatives.
Applications in Catalysis and Reaction Media
While direct catalytic applications of this compound are not extensively documented, its derivatives and related compounds play roles in catalysis and as reaction media. Glycol ethers, in general, are used as solvents in various chemical reactions due to their ability to dissolve a wide range of substances. smolecule.com
The synthesis of derivatives, such as the branched and partially ethoxylated polyethyleneimines, can be catalyzed by metal complexes. nih.gov For instance, a manganese pincer complex has been reported to catalyze the polymerization of ethanolamine to form such derivatives, highlighting the role of catalysis in functionalizing related structures. nih.gov The properties of this compound make it a suitable starting material for creating ligands or components of catalytic systems for specific organic transformations.
Future Research Directions and Interdisciplinary Perspectives
Discovery of Novel and Highly Selective Catalysts for Branched Oligoether Synthesis
The synthesis of precisely structured branched oligoethers like 1-(2-Isopropoxy-1-methylethoxy)propan-2-ol necessitates catalysts that offer high selectivity and efficiency. Future research is trending towards the development of sophisticated catalytic systems capable of controlling complex molecular architectures.
A promising area of investigation is the development of catalysts with multiple metal cores that can work in concert to facilitate more selective chemical reactions. sciencedaily.com For instance, novel graphitic carbon nitride (GACs) catalysts featuring two copper ions held in close proximity (approximately 0.4 nanometers apart) have demonstrated the ability to function as a single unit, enhancing the efficiency of cross-coupling reactions. sciencedaily.com This concept could be adapted for oligoether synthesis to control the regioselectivity of epoxide ring-opening and subsequent etherification steps, minimizing the formation of undesired isomers.
Furthermore, research into branched metal nanoparticles offers another frontier for catalyst design. nih.gov These nanoparticles provide a high surface area and can be engineered with specific crystal facets to maximize catalytic activity and stability. nih.gov The open three-dimensional structure of these branched catalysts could improve interaction with bulky reactants typical in oligoether synthesis. nih.gov Future work could focus on creating branched nanoparticles decorated with a second active metal, creating unique bifunctional active sites tailored for specific ether bond formations. nih.gov The development of such catalysts is a key step toward more sustainable and environmentally friendly manufacturing processes for fine chemicals. sciencedaily.com
Advanced Spectroscopic Probes for In-situ Reaction Monitoring
Understanding and optimizing the synthesis of this compound requires real-time monitoring of the reaction progress. Advanced in-situ spectroscopic techniques are critical for gaining insights into reaction kinetics, identifying transient intermediates, and ensuring process control.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, particularly when coupled with fiber-optic probes, is a powerful tool for in-line monitoring of liquid-phase reactions. researchgate.netrsc.org This method allows for the direct observation of changes in the concentration of reactants, products, and key intermediates within the reaction vessel, eliminating alterations that can occur during offline sampling. researchgate.net For the synthesis of oligoethers, this could mean tracking the consumption of propylene (B89431) oxide and the formation of specific ether linkages in real-time. Future research could focus on developing more robust probes and chemometric models to deconvolute complex spectral data from multi-component reaction mixtures.
Other techniques such as Raman and near-infrared (NIR) spectroscopy also offer significant advantages for in-situ analysis. spectroscopyonline.com The choice of technique depends on the specific characteristics of the reaction, such as the temperature, pressure, and the presence of interfering species. spectroscopyonline.com For reactions that proceed rapidly, FTIR spectrometers capable of rapid scan measurements (e.g., at 25-millisecond intervals) can provide the necessary time resolution to monitor the dynamics of fast chemical processes. jascoinc.com The application of these advanced spectroscopic tools is essential for developing a deeper understanding of reaction mechanisms and for the efficient scale-up of synthesis processes. researchgate.netyoutube.com
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Materials Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials science. swan.ac.uk These computational tools can accelerate the discovery of new materials and optimize reaction conditions by analyzing vast datasets to identify complex correlations between structure, properties, and synthesis parameters. swan.ac.uknih.gov
In the context of this compound and related compounds, ML models can be trained to predict key properties based on molecular structure, aiding in the design of new oligoethers with desired characteristics for specific applications. researchgate.net AI and ML techniques can significantly shorten the development cycle for new functional materials by replacing or collaborating with traditional experimental and computational simulation methods. nih.govresearchgate.net For instance, AI frameworks have been used to predict properties like water flux for graphene membranes and to predict 3D protein structures from amino acid sequences. scribd.com
Future research will likely focus on developing ML algorithms that can predict the optimal catalysts and reaction pathways for synthesizing complex branched molecules with high yield and selectivity. semanticscholar.org By learning from existing experimental data, these models can guide researchers toward the most promising synthesis strategies, reducing the need for extensive trial-and-error experimentation and lowering human and material costs. nih.gov This data-driven approach represents one of the most promising avenues for the efficient design and screening of novel materials. nih.gov
Exploration of this compound in Emerging Chemical Processes requiring Specific Molecular Architectures
The distinct molecular architecture of this compound, characterized by its branched structure and the presence of both ether linkages and a secondary alcohol group, makes it a candidate for use in specialized applications. While its direct applications are still emerging, the properties of similar propylene glycol ethers suggest potential uses in advanced formulations and materials science.
Compounds with branched oligoether side chains have been shown to enhance the processability and conductivity of polymeric semiconductors. researchgate.net The specific branching pattern of this compound could be leveraged as a building block or a modifying agent for polymers, imparting desired solubility, flexibility, and ion-conducting properties. Its excellent solvency, a characteristic of related glycol ethers like 1-(2-butoxy-1-methylethoxy)propan-2-ol, could be beneficial in formulations for coatings, cleaning products, or personal care items where it can enhance the solubility of active ingredients. smolecule.com
Future research should explore its utility as a specialty solvent in electrochemical systems, as a coalescing agent in low-VOC (Volatile Organic Compound) paints, or as a chemical intermediate for the synthesis of functional surfactants or plasticizers. Its specific molecular shape may allow for unique intermolecular interactions, making it a valuable component in complex fluid mixtures where precise control over viscosity and phase behavior is required.
Research into Biodegradation Mechanisms for Environmental Impact Assessment
Propylene glycol ethers are generally considered to be readily biodegradable. oecd.orglyondellbasell.com However, a detailed understanding of the specific chemical pathways involved in the degradation of this compound is essential for a complete environmental impact assessment. Future research should focus on elucidating the step-by-step mechanism of its breakdown by microorganisms.
The aerobic biodegradation of similar polyethers, such as polypropylene (B1209903) glycol (PPG), typically initiates with the oxidation of terminal alcohol groups by alcohol and aldehyde dehydrogenases. nih.gov This is followed by the cleavage of the terminal ether bond. nih.gov For this compound, this would likely involve the initial oxidation of its secondary hydroxyl group. A key intermediate in the aerobic degradation of propylene glycol has been identified as 1-hydroxy, 2-propanone, suggesting a potential pathway for the initial steps of degradation. dtic.mil
Studies have shown that specific bacteria, such as Corynebacterium sp. 7, can assimilate various propylene glycol monoalkyl ethers. nih.gov Future investigations should aim to isolate and characterize the specific microbial consortia and enzymes, such as PPG dehydrogenase, responsible for the degradation of this more complex, branched oligoether. nih.gov Identifying the metabolic products formed during its breakdown will provide a clearer picture of its environmental fate and confirm that it degrades into benign substances. This research is crucial for verifying its environmental compatibility and supporting its use in sustainable technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
